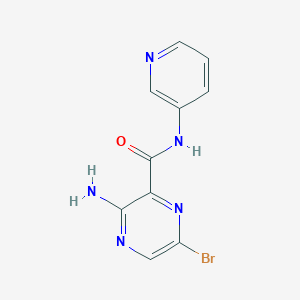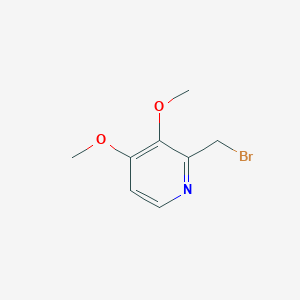![molecular formula C22H26N2O3 B8525574 ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate](/img/structure/B8525574.png)
ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1It belongs to the class of angiotensin-converting enzyme (ACE) inhibitors, which are commonly prescribed to manage high blood pressure and heart failure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves several steps. One common method includes the reaction of 1-(ethoxycarbonyl)-3-phenylpropylamine with 2,3,4,5-tetrahydro-1H-1benzazepin-2-one under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of benazepril is optimized for large-scale synthesis. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels .
化学反応の分析
Types of Reactions
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo-derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study ACE inhibitors and their interactions with other molecules.
Biology: The compound is studied for its effects on cellular processes and enzyme inhibition.
Medicine: Benazepril is extensively researched for its therapeutic effects in managing hypertension and heart failure.
作用機序
The mechanism of action of 3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one involves the inhibition of the angiotensin-converting enzyme (ACE). By inhibiting ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart . The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
類似化合物との比較
Similar Compounds
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A structurally distinct ACE inhibitor used for similar therapeutic purposes.
Ramipril: Another ACE inhibitor with unique pharmacokinetic properties.
Uniqueness
3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-1benzazepin-2-one is unique due to its specific chemical structure, which provides distinct pharmacological properties. Its ethoxycarbonyl group and benzazepin ring contribute to its efficacy and metabolic stability .
特性
分子式 |
C22H26N2O3 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC名 |
ethyl 2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25) |
InChIキー |
AGSGQWMQZLSVCI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Pyrrolidinone,1-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-phenyl-](/img/structure/B8525493.png)



![[6-(Dimethoxymethyl)-2-methoxypyridin-3-yl]methanol](/img/structure/B8525517.png)









